

synthesis of 4-(tert- Butyldimethylsilyloxy)phenylboronic acid

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Compound of Interest

	4-(tert-
Compound Name:	<i>Butyldimethylsilyloxy)phenylboronic acid</i>
Cat. No.:	B120882

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An In-depth Technical Guide to the Synthesis of **4-(tert-Butyldimethylsilyloxy)phenylboronic acid**

Introduction

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a versatile organoboron compound widely utilized as a key building block in modern organic synthesis. Its structure incorporates a boronic acid functional group, making it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.^[1] The presence of the tert-Butyldimethylsilyl (TBS) protecting group on the phenolic oxygen allows for selective reactions at other positions of the molecule and can be easily removed under mild conditions when the free phenol is required.

This reagent is instrumental in the synthesis of complex, biologically active molecules and advanced materials.^[1] It serves as a crucial reactant in the development of pharmaceuticals, including melanin-concentrating hormone receptor 1 (MCH1R) antagonists and inhibitors for gelatinases and membrane-type 1 matrix metalloproteinase (MT1-MMP).^[2] Furthermore, its applications extend to material science, where it is used in creating specialized polymers and nanomaterials for electronics and coatings.^[1] This guide provides a detailed overview of its synthesis, presenting experimental protocols and quantitative data for researchers in organic chemistry and drug development.

Compound Properties

A summary of the key chemical and physical properties of the target compound is provided below.

Property	Value	Reference
CAS Number	159191-56-7	[2] [3] [4]
Molecular Formula	C ₁₂ H ₂₁ BO ₃ Si	[2]
Molecular Weight	252.19 g/mol	[2]
Appearance	White solid	[2]
Melting Point	194-198 °C	
Assay	≥95%	
SMILES	CC(C)(C)--INVALID-LINK-- (C)Oc1ccc(cc1)B(O)O	

Synthesis Overview

The most common and efficient synthesis of **4-(tert-Butyldimethylsilyloxy)phenylboronic acid** is a two-step process commencing from 4-bromophenol. The first step involves the protection of the hydroxyl group of 4-bromophenol with a tert-butyldimethylsilyl (TBS) group to form (4-bromophenoxy)tert-butyldimethylsilane. The second step is a lithium-halogen exchange reaction using n-butyllithium at low temperature, followed by borylation with an electrophilic boron source like trimethyl borate, and subsequent acidic workup to yield the final boronic acid. An alternative approach involves the formation of a Grignard reagent from the protected 4-bromophenol, which then reacts with the borate ester.[\[5\]](#) The organolithium route is frequently preferred due to its high efficiency and yield.[\[2\]](#)

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis. All operations involving anhydrous solvents or organometallic reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Step 1: Synthesis of (4-bromophenoxy)tert-butyldimethylsilane

This procedure details the silyl protection of the hydroxyl group of 4-bromophenol.

Reagents and Materials:

- 4-Bromophenol
- tert-Butyldimethylsilyl chloride (TBSCl)
- Imidazole or Triethylamine (TEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

- Dissolve 4-bromophenol (1.0 eq) and imidazole (2.2 eq) or TEA (1.5 eq) in anhydrous DCM or THF in a round-bottom flask.
- Cool the stirred solution to 0 °C in an ice bath.
- Add a solution of TBSCl (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
- Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (4-bromophenoxy)tert-butyldimethylsilane as a colorless oil.

Step 2: Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

This protocol describes the conversion of the silyl-protected bromophenol to the target boronic acid via a lithium-halogen exchange.[\[2\]](#)

Reagents and Materials:

- (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq)
- n-Butyllithium (n-BuLi) in hexanes (1.1-1.2 eq)
- Trimethyl borate (1.3 eq)
- Anhydrous Tetrahydrofuran (THF)
- Aqueous Hydrochloric acid (HCl, 1M)
- Dichloromethane (DCM)
- Saturated saline solution
- Anhydrous sodium sulfate
- Petroleum ether
- Schlenk flask or three-neck flask, syringes, magnetic stirrer, low-temperature bath

Procedure:

- To a solution of (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq, 5.389 mmol, 1.548 g) in anhydrous THF (20 ml), slowly add n-butyllithium (2.5 M in hexane, 1.17 eq, 6.326 mmol, 2.5 ml) dropwise at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.[2]
- Stir the reaction mixture at -78 °C for 30 minutes.[2]
- Slowly add trimethyl borate (1.3 eq, 7.029 mmol, 730 mg) dropwise over 15 minutes, ensuring the temperature remains at -78 °C.[2]
- Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature.[2]
- Quench the reaction by adjusting the pH to 5-7 with 1M aqueous HCl.[2]
- Remove the solvent under reduced pressure.[2]
- Extract the residue with dichloromethane (DCM).[2]
- Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.[2]
- Wash the crude solid with petroleum ether (2 ml) to afford **4-(tert-Butyldimethylsilyloxy)phenylboronic acid** as a white solid.[2]

Quantitative Data Summary

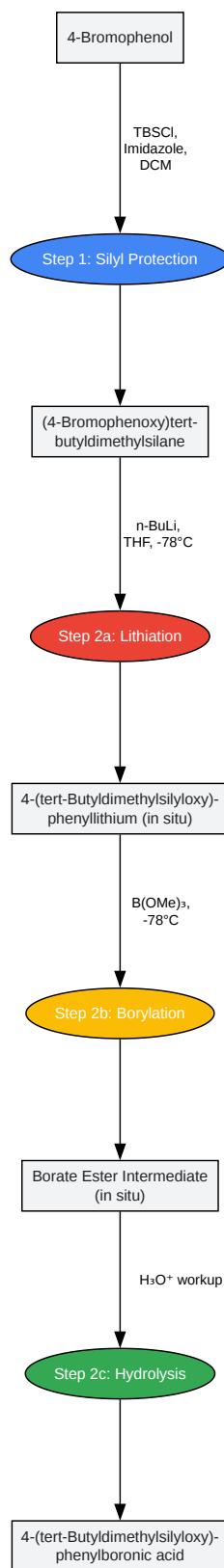
The following table summarizes the key quantitative parameters for the synthesis of the target compound from its silyl-protected precursor.

Reactant	Molar Eq.	Moles (mmol)	Amount	Reagents	Condition s	Yield
(4-bromophenoxy)tert-butyldimethylsilylani	1.0	5.389	1.548 g	1. n-BuLi (1.17 eq); 2. Trimethyl borate (1.3 eq)	THF, -78 °C to RT	81% (1.102 g) ^[2]

Visualizations

Synthesis Workflow

The diagram below illustrates the two-step synthetic pathway from 4-bromophenol to the final product.

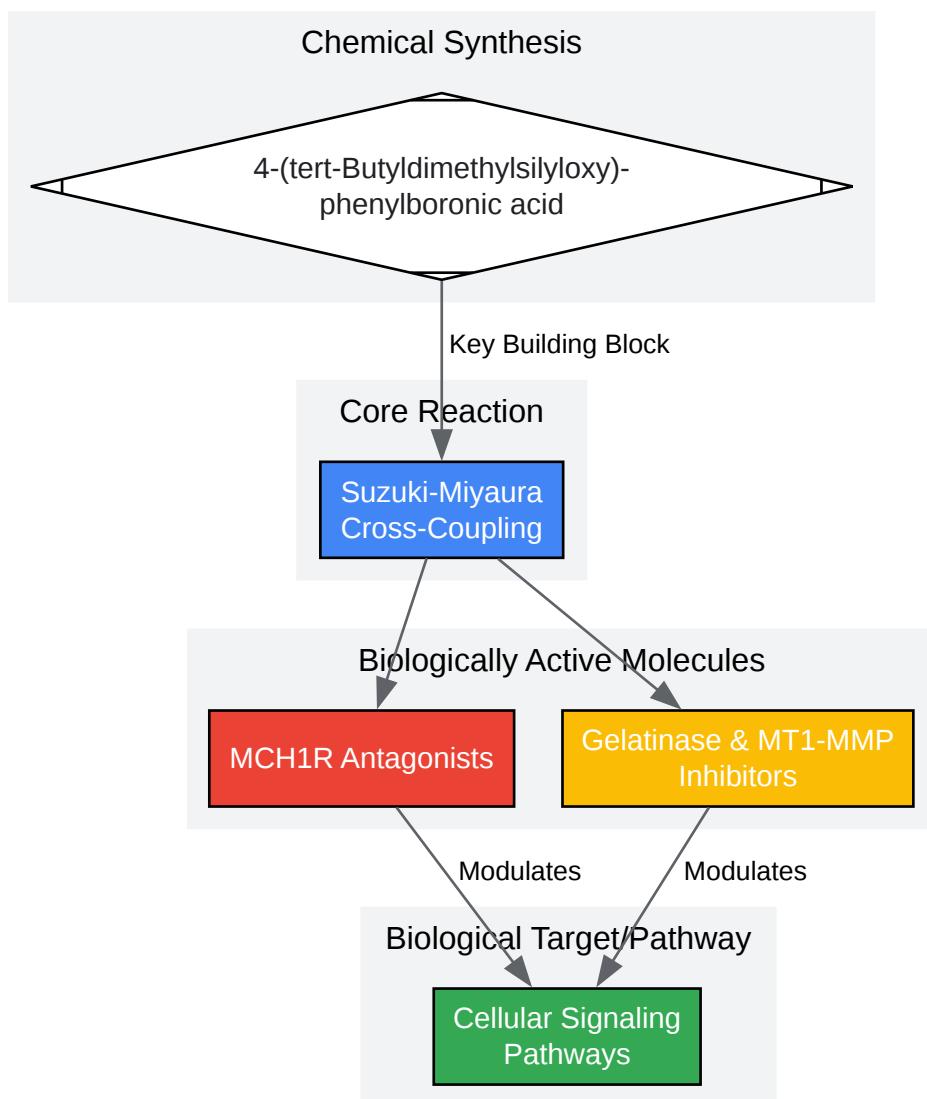


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Caption: Synthetic workflow for **4-(tert-Butyldimethylsilyloxy)phenylboronic acid**.

Application in Drug Development

This diagram shows the logical relationship between the synthesized boronic acid and its application as a building block in creating targeted therapeutic agents.



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Caption: Role as an intermediate in the synthesis of bioactive molecules.

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